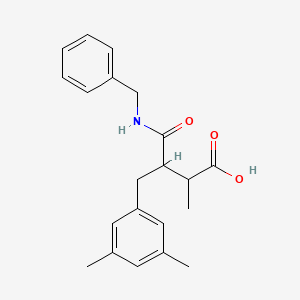
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid, also known as BDMBOA, is a synthetic compound that has been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce oxidative stress, protect against glutamate-induced excitotoxicity, and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in lab experiments. 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid. One direction is the development of analogs of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid with improved solubility and potency. Another direction is the investigation of the potential therapeutic applications of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid could be further elucidated to better understand its effects on various signaling pathways.
Métodos De Síntesis
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylbenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methyl-4-oxobutanoic acid to yield 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHIZYCDFCTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

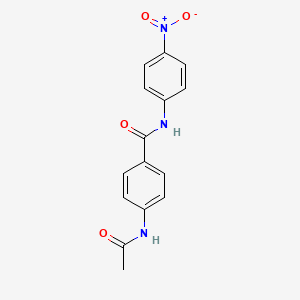
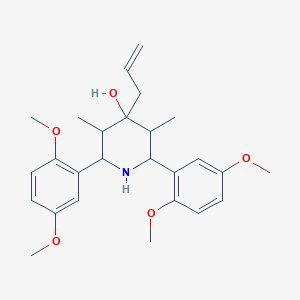
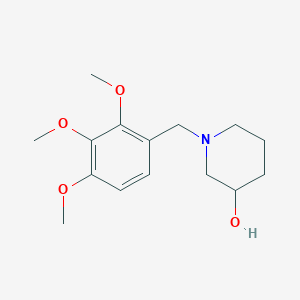
![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
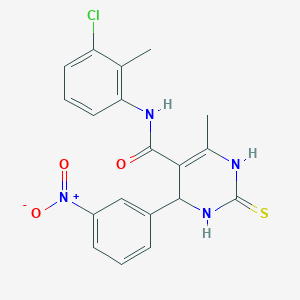

![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
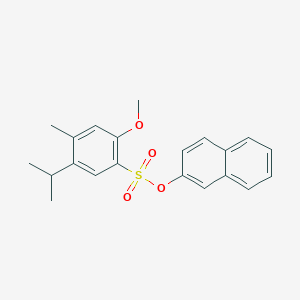
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)